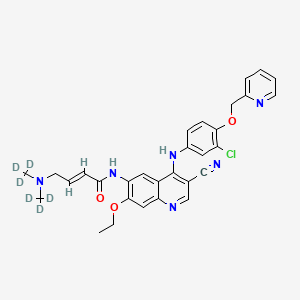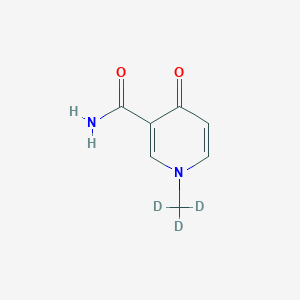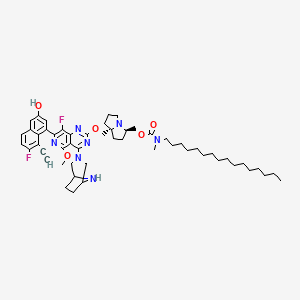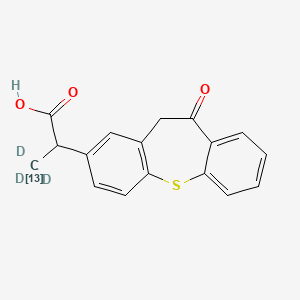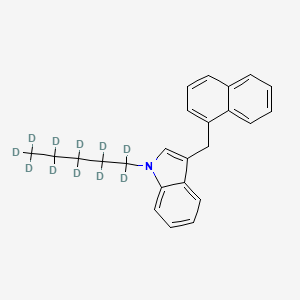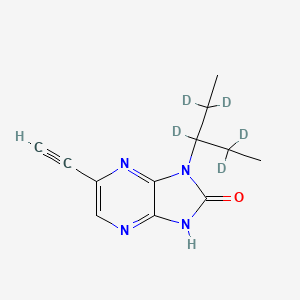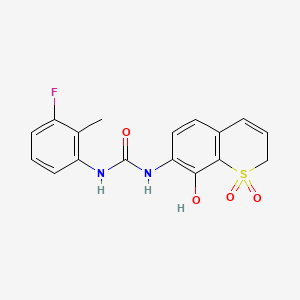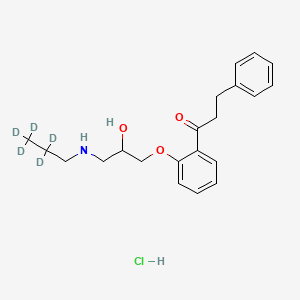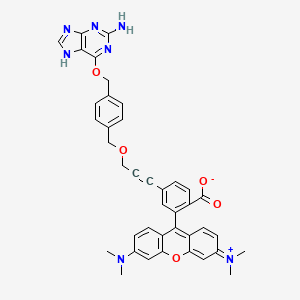
Pybg-tmr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 4-[2-Propynylmethoxy]benzyl alcohol: Dissolve 21.71 mmol of 4-[2-Propynylmethoxy]benzyl alcohol in dry dimethylformamide (DMF) and add sodium hydride (NaH) in small portions over 10 minutes at 0°C. Stir for 15 minutes, then add propargyl bromide and stir for 1 hour at 25°C.
Synthesis of O6-[4-[2-Propynylmethoxy]benzyl]guanine (PYBG): Dissolve 6-chloroguanine in DMF at 50°C, cool to room temperature, add 1-methyl-pyrrolidin, and stir for 24 hours.
Synthesis of Pybg-tmr: Dissolve PYBG in dry DMF, add NaH in small portions over 3 minutes at 0°C, stir for 15 minutes, then add 1-(2-amino-7H-purin-6-yl)-1-methyl-pyrrolidinium chloride and 4-dimethylaminopyridine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): Pybg-tmr undergoes this reaction with molecules containing azide groups.
Substitution Reactions: The alkyne group in this compound can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out in dry DMF at temperatures ranging from 0°C to 75°C.
Major Products:
Scientific Research Applications
Chemistry: : Pybg-tmr is used as a fluorescent dye in various chemical assays and experiments to label and track specific molecules . Biology : It is employed in live-cell imaging to label genetically encoded SNAP-tags, allowing researchers to visualize and study cellular processes in real-time . Medicine : this compound is used in medical research to study the localization and dynamics of proteins within cells, aiding in the understanding of disease mechanisms . Industry : The compound is used in the development of diagnostic tools and assays for various applications .
Mechanism of Action
Pybg-tmr exerts its effects through a copper-catalyzed azide-alkyne cycloaddition reaction, where the alkyne group in this compound reacts with azide groups on target molecules to form a stable triazole linkage . This reaction allows for the specific and efficient labeling of genetically encoded SNAP-tags in live cells .
Comparison with Similar Compounds
Similar Compounds
Pybg-bodipy: Another fluorescent dye that labels SNAP-tags but with different spectral properties.
6-Br-tetramethylrhodamine (6-Br-TMR): A related compound used for similar labeling purposes.
Uniqueness
Properties
Molecular Formula |
C40H35N7O5 |
|---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
4-[3-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methoxy]prop-1-ynyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C40H35N7O5/c1-46(2)27-12-15-30-33(19-27)52-34-20-28(47(3)4)13-16-31(34)35(30)32-18-24(11-14-29(32)39(48)49)6-5-17-50-21-25-7-9-26(10-8-25)22-51-38-36-37(43-23-42-36)44-40(41)45-38/h7-16,18-20,23H,17,21-22H2,1-4H3,(H3-,41,42,43,44,45,48,49) |
InChI Key |
RUDZHJCKRLNSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C#CCOCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
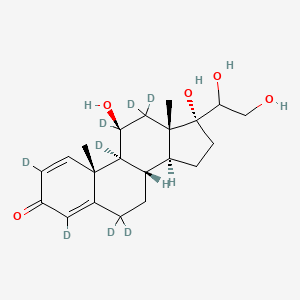
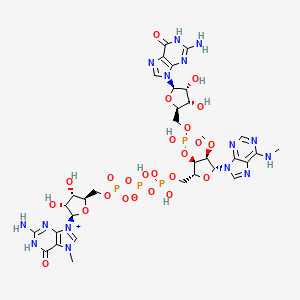
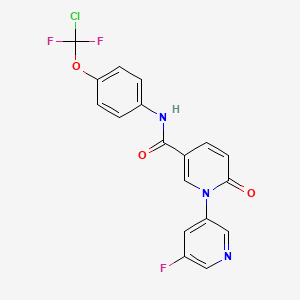
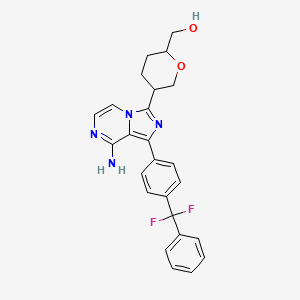
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
